molecular formula C13H22Cl2N2 B1520198 1-(4-Ethyl-benzyl)-piperazine dihydrochloride CAS No. 340759-53-7

1-(4-Ethyl-benzyl)-piperazine dihydrochloride

Cat. No. B1520198
CAS RN: 340759-53-7
M. Wt: 277.23 g/mol
InChI Key: WYJMIGNZLQTDAW-UHFFFAOYSA-N
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Description

“1-(4-Ethyl-benzyl)-piperazine dihydrochloride” is a chemical compound with the CAS Number: 340759-53-7 . It has a molecular weight of 277.24 and a molecular formula of C13H22Cl2N2 .

Physical and Chemical Properties The molecular weight of this compound is 277.23 . The molecular formula is C13H22Cl2N2 .

Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including 1-aryl-piperazines formed through N-dealkylation, are noted for their clinical applications, primarily in treating depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, leading to various metabolites with a wide range of effects on serotonin receptors and other neurotransmitter systems. The metabolism pathways and the pharmacological actions of these derivatives highlight their significance in both therapeutic applications and their potential misuse as designer drugs (S. Caccia, 2007).

Anti-mycobacterial Activity of Piperazine

Piperazine serves as a crucial building block for compounds with significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). The structure-activity relationship (SAR) of piperazine-based anti-TB molecules provides insights into designing potent anti-mycobacterial agents, showcasing the versatility of piperazine as a medicinally important scaffold (P. Girase et al., 2020).

Therapeutic Use of Piperazine Derivatives

Piperazine derivatives are highlighted for their therapeutic uses across a spectrum of conditions, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. This diversity in pharmacological profiles emphasizes the role of piperazine as a flexible scaffold in drug discovery, where modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules (A. Rathi et al., 2016).

Macozinone for TB Treatment

The development of Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis treatment, exemplifies the application of piperazine derivatives in addressing global health challenges. The targeting of decaprenylphosphoryl ribose oxidase (DprE1) involved in the synthesis of essential arabinan polymers of the Mycobacterium tuberculosis cell wall underlines the potential of piperazine derivatives in developing more efficient TB drug regimens (V. Makarov & K. Mikušová, 2020).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15;;/h3-6,14H,2,7-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJMIGNZLQTDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethyl-benzyl)-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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